![molecular formula C21H24N2OS B11468642 5-[[[2,3-Dihydro-1,1-dimethyl-3-(1-methylethyl)-1H-inden-5-yl]oxy]methyl]-2,1,3-benzothiadiazole CAS No. 924846-11-7](/img/structure/B11468642.png)
5-[[[2,3-Dihydro-1,1-dimethyl-3-(1-methylethyl)-1H-inden-5-yl]oxy]methyl]-2,1,3-benzothiadiazole
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Overview
Description
5-({[1,1-DIMETHYL-3-(PROPAN-2-YL)-2,3-DIHYDRO-1H-INDEN-5-YL]OXY}METHYL)-2,1,3-BENZOTHIADIAZOLE is a complex organic compound that features a unique combination of an indene moiety and a benzothiadiazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[1,1-DIMETHYL-3-(PROPAN-2-YL)-2,3-DIHYDRO-1H-INDEN-5-YL]OXY}METHYL)-2,1,3-BENZOTHIADIAZOLE typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Indene Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzothiadiazole Group: This can be achieved through a series of substitution reactions, often using reagents like thionyl chloride and amines.
Coupling of the Two Moieties: The final step involves the coupling of the indene and benzothiadiazole structures, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-({[1,1-DIMETHYL-3-(PROPAN-2-YL)-2,3-DIHYDRO-1H-INDEN-5-YL]OXY}METHYL)-2,1,3-BENZOTHIADIAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
5-({[1,1-DIMETHYL-3-(PROPAN-2-YL)-2,3-DIHYDRO-1H-INDEN-5-YL]OXY}METHYL)-2,1,3-BENZOTHIADIAZOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used as a probe or marker in biological assays due to its unique chemical properties.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-({[1,1-DIMETHYL-3-(PROPAN-2-YL)-2,3-DIHYDRO-1H-INDEN-5-YL]OXY}METHYL)-2,1,3-BENZOTHIADIAZOLE involves its interaction with specific molecular targets and pathways. These interactions can include:
Binding to Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: The compound can modulate the activity of receptors by binding to them.
Pathway Modulation: The compound can influence various cellular pathways, such as signal transduction and gene expression, by interacting with key proteins and molecules.
Comparison with Similar Compounds
Similar Compounds
- **5-({[1,1-DIMETHYL-3-(PROPAN-2-YL)-2,3-DIHYDRO-1H-INDEN-5-YL]OXY}METHYL)-2,1,3-BENZOTHIADIAZOLE shares similarities with other indene and benzothiadiazole derivatives, such as:
Indene Derivatives: Compounds with similar indene structures, which may have different substituents or functional groups.
Benzothiadiazole Derivatives: Compounds with similar benzothiadiazole structures, which may have different substituents or functional groups.
Uniqueness
The uniqueness of 5-({[1,1-DIMETHYL-3-(PROPAN-2-YL)-2,3-DIHYDRO-1H-INDEN-5-YL]OXY}METHYL)-2,1,3-BENZOTHIADIAZOLE lies in its specific combination of an indene moiety and a benzothiadiazole structure. This unique combination imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Properties
CAS No. |
924846-11-7 |
---|---|
Molecular Formula |
C21H24N2OS |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
5-[(1,1-dimethyl-3-propan-2-yl-2,3-dihydroinden-5-yl)oxymethyl]-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C21H24N2OS/c1-13(2)17-11-21(3,4)18-7-6-15(10-16(17)18)24-12-14-5-8-19-20(9-14)23-25-22-19/h5-10,13,17H,11-12H2,1-4H3 |
InChI Key |
KGOMQOTWCWAIIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(C2=C1C=C(C=C2)OCC3=CC4=NSN=C4C=C3)(C)C |
Origin of Product |
United States |
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